COX-2 Selectivity Shift at High Inhibition Levels Distinguishes Phenylbutazone Sodium from COX-2 Preferential NSAIDs
In an in vitro whole blood assay using equine samples, the COX-2 selectivity of phenylbutazone sodium was evaluated against meloxicam, carprofen, and flunixin. At the IC80 inhibition level, phenylbutazone exhibited a +134.4% increase in COX-2 selectivity relative to its IC50 value, whereas the COX-2 preferential agents meloxicam and carprofen showed decreased selectivity (-41.2% and -12.9%, respectively) [1]. This shift in selectivity profile at higher drug concentrations represents a unique pharmacodynamic characteristic not observed with meloxicam or carprofen, which maintain or lose COX-2 selectivity as inhibition deepens.
| Evidence Dimension | Change in COX-2 selectivity from IC50 to IC80 (relative %) |
|---|---|
| Target Compound Data | +134.4% (phenylbutazone sodium) |
| Comparator Or Baseline | Meloxicam: -41.2%; Carprofen: -12.9%; Flunixin: +29.7% |
| Quantified Difference | Phenylbutazone shows a +175.6 percentage point differential compared to meloxicam, and a +147.3 percentage point differential compared to carprofen |
| Conditions | Equine whole blood, in vitro enzyme-linked COX-1 and COX-2 inhibition assays |
Why This Matters
This differential selectivity shift at higher drug concentrations may inform compound selection for research protocols requiring sustained COX inhibition without the counterintuitive loss of selectivity observed with COX-2 preferential agents.
- [1] Beretta C, et al. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis. Pharmacol Res. 2005 Oct;52(4):302-6. View Source
